molecular formula C10H17FO3 B13323851 Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B13323851
M. Wt: 204.24 g/mol
InChI Key: PMDOGMGTPVGHHJ-UHFFFAOYSA-N
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Description

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is a fluorinated cyclohexane derivative characterized by its trans-configuration at the 4-position, combining a fluorine atom and a hydroxymethyl group on the cyclohexane ring.

Properties

Molecular Formula

C10H17FO3

Molecular Weight

204.24 g/mol

IUPAC Name

ethyl 4-fluoro-4-(hydroxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H17FO3/c1-2-14-9(13)8-3-5-10(11,7-12)6-4-8/h8,12H,2-7H2,1H3

InChI Key

PMDOGMGTPVGHHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)(CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Compound A : 4-Fluorophenyl trans-4-ethylcyclohexanecarboxylate (C₁₅H₁₉FO₂)

  • Substituents : Fluorine at the 4-position of the phenyl ring and an ethyl group on the cyclohexane ring.
  • Molecular Weight : 250.313 g/mol .

Compound B : Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate

  • Substituents : Fluorine and hydroxyl groups at the 3- and 4-positions, respectively, with stereospecific (1S,3S,4S) configuration.
  • Applications : Used in chiral synthesis due to its fixed stereochemistry .
  • Key Differences : Hydroxyl group at the 3-position instead of hydroxymethyl at the 4-position, altering steric and electronic profiles.

Compound C : Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (C₁₀H₁₃F₃O₃)

  • Substituents : Oxo (keto) and trifluoromethyl groups at the 4- and 2-positions, respectively.
  • Molecular Weight : 238.21 g/mol .

Biological Activity

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicine and research.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H15F O3
  • Molecular Weight : 188.23 g/mol
  • Physical State : Liquid at room temperature

The compound features a fluorine atom that enhances its lipophilicity, allowing it to penetrate cell membranes more effectively than non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine atom increases the compound's hydrophobic character, facilitating interactions with lipid membranes and proteins. The hydroxymethyl group can form hydrogen bonds, potentially influencing enzyme activity and receptor interactions.

Key Mechanisms Include:

  • Enzyme Modulation : The compound has been investigated as a biochemical probe for studying enzyme interactions and metabolic pathways.
  • Therapeutic Potential : Preliminary studies suggest anti-inflammatory and analgesic effects, indicating potential therapeutic applications in pain management and inflammation reduction.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities when tested against various cell lines.

Study Cell Line Effect Observed Reference
Study 1HepG2 (liver cancer)Induced apoptosis at IC50 = 150 µg/mL
Study 2A2780 (ovarian cancer)Cytotoxic effects noted

These studies highlight the compound's potential as an anticancer agent, particularly in liver and ovarian cancer models.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : In a study evaluating various compounds for cytotoxic effects, this compound was found to have significant activity against HepG2 cells, suggesting its potential utility in cancer therapy.
  • Enzyme Interaction Studies : The compound has been utilized as a probe to study enzyme kinetics, providing insights into metabolic pathways relevant to drug metabolism and disease progression.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to understand its unique properties and biological activities.

Compound Key Differences Biological Activity
Ethyl trans-4-chloro-4-(hydroxymethyl)cyclohexanecarboxylateChlorine vs. Fluorine substitutionDifferent reactivity patterns
Ethyl trans-4-fluoro-4-(methoxymethyl)cyclohexanecarboxylateMethoxymethyl vs. Hydroxymethyl groupVariations in binding affinity

The presence of fluorine in this compound is crucial for enhancing its lipophilicity and modifying its interaction with biological targets compared to its chloro or methoxymethyl counterparts.

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